Technical Guide: Structural Elucidation of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride
Technical Guide: Structural Elucidation of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 1-(3-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride. The document details the expected physicochemical properties and presents a thorough analysis of predicted spectroscopic data, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these analytical techniques are provided to aid in practical application. Furthermore, this guide includes a logical workflow for structure elucidation and a hypothetical signaling pathway, visualized using Graphviz, to contextualize the potential biological relevance of this compound class.
Introduction
1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride is a derivative of piperidine, a heterocyclic amine that is a common scaffold in many biologically active compounds and approved pharmaceuticals. The presence of a 3-fluorobenzyl group is of significant interest in medicinal chemistry, as the fluorine atom can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. This document serves as a detailed reference for the structural characterization of this specific compound.
Physicochemical and Spectroscopic Data
The structural formula of 1-(3-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride is presented below. The hydrochloride salt form enhances the stability and solubility of the compound.[1]
Chemical Structure:
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Molecular Formula: C₁₃H₁₇ClFNO₂[1]
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Molecular Weight: 273.73 g/mol [1]
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CAS Number: 451485-55-5
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Appearance: Expected to be a white to off-white solid.
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Melting Point: A characteristic melting point of 220-223°C has been reported.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| Aromatic (C-H of fluorobenzyl) | 7.00 - 7.40 | Multiplet | 4H |
| Benzyl (CH₂) | ~3.50 | Singlet | 2H |
| Piperidine (CH at C4) | ~2.50 | Multiplet | 1H |
| Piperidine (CH₂ at C2, C6) | ~2.80 - 3.00 | Multiplet | 4H |
| Piperidine (CH₂ at C3, C5) | ~1.80 - 2.00 | Multiplet | 4H |
| Carboxylic Acid (COOH) | >10.0 | Broad Singlet | 1H |
Table 2: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | ~175 |
| Aromatic (C-F) | ~162 (doublet, ¹JCF ≈ 245 Hz) |
| Aromatic (C-H) | ~114 - 130 |
| Aromatic (C-CH₂) | ~140 |
| Benzyl (CH₂) | ~62 |
| Piperidine (C4) | ~41 |
| Piperidine (C2, C6) | ~53 |
| Piperidine (C3, C5) | ~28 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |
| 2500-3300 | O-H (Carboxylic Acid) | Very broad stretch |
| 2850-3000 | C-H (Aliphatic) | Stretch |
| 1710-1760 | C=O (Carboxylic Acid) | Stretch |
| 1580-1620 | C=C (Aromatic) | Stretch |
| 1000-1300 | C-N (Amine) | Stretch |
| 1100-1200 | C-F (Aryl Fluoride) | Stretch |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent molecular ion peak.
Table 4: Predicted Mass Spectrometry Data
| m/z (mass-to-charge ratio) | Ion |
| 238.1349 | [M+H]⁺ (protonated molecule, free base) |
| 260.1168 | [M+Na]⁺ (sodium adduct, free base) |
Experimental Protocols
NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Transfer the solution to an NMR tube.[2]
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
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¹H NMR: Use a standard pulse sequence. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-2 seconds.
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¹³C NMR: Use a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
FT-IR Spectroscopy
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Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[3][4]
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Data Acquisition: Place the sample in the IR beam of an FT-IR spectrometer and collect the spectrum. A background spectrum of the empty sample holder or pure KBr pellet should be recorded and subtracted from the sample spectrum.
Electrospray Ionization Mass Spectrometry (ESI-MS)
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Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.[5] Further dilute this stock solution to a final concentration of around 10 µg/mL.[5]
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Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in positive ion mode. The instrument parameters, such as capillary voltage and desolvation gas flow, should be optimized for the analyte.
Visualization of Methodologies and Pathways
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound like 1-(3-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride.
References
- 1. 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride | 451485-55-5 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

